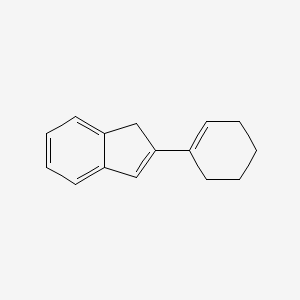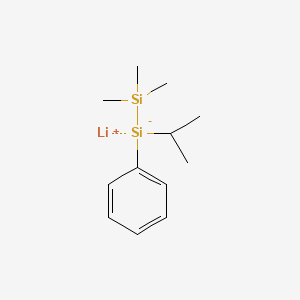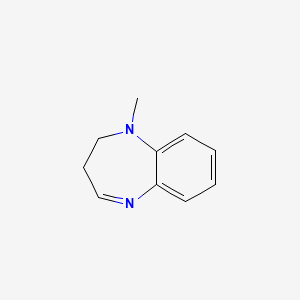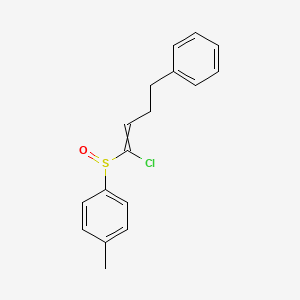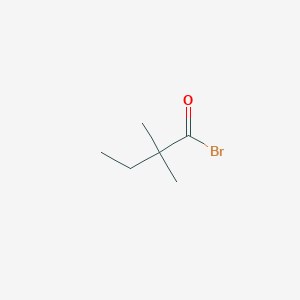
2,2-Dimethylbutanoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylbutanoyl bromide is an organic compound with the molecular formula C6H11BrO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethylbutanoyl bromide can be synthesized through the bromination of 2,2-dimethylbutanoic acid. The reaction typically involves the use of bromine (Br2) or a brominating agent such as oxalyl bromide (COBr2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include the use of continuous flow reactors to enhance efficiency and yield. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for further use.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylbutanoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Reagents such as potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO) are used.
Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Substitution: Formation of 2,2-dimethylbutanoic acid derivatives.
Elimination: Formation of 2,2-dimethylbutene.
Addition: Formation of various organometallic compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylbutanoyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-dimethylbutanoyl bromide involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on organic molecules, leading to the formation of carbon-carbon or carbon-heteroatom bonds. The pathways involved typically include nucleophilic substitution or addition mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylbutanoyl chloride: Similar in structure but contains a chlorine atom instead of bromine.
2,2-Dimethylbutanoic acid: The parent acid from which 2,2-dimethylbutanoyl bromide is derived.
2,2-Dimethylbutane: A hydrocarbon with a similar carbon skeleton but lacks the acyl functional group.
Uniqueness
This compound is unique due to its bromine atom, which imparts distinct reactivity compared to its chloride or acid counterparts. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions, allowing for the formation of a wide range of derivatives.
Eigenschaften
CAS-Nummer |
558432-23-8 |
|---|---|
Molekularformel |
C6H11BrO |
Molekulargewicht |
179.05 g/mol |
IUPAC-Name |
2,2-dimethylbutanoyl bromide |
InChI |
InChI=1S/C6H11BrO/c1-4-6(2,3)5(7)8/h4H2,1-3H3 |
InChI-Schlüssel |
NFQIMBYJXQGLAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


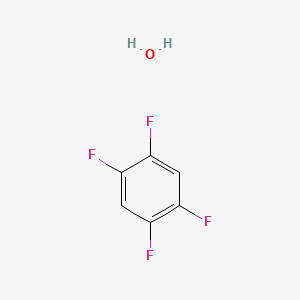

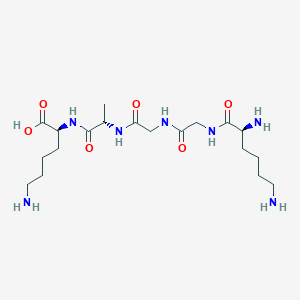

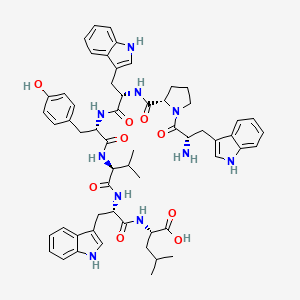
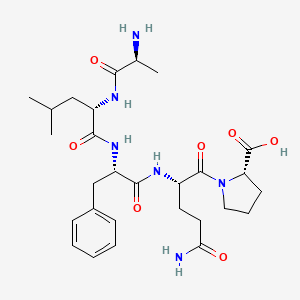
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)
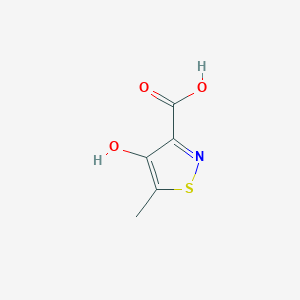

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)
